![molecular formula C24H24FN7O B2702042 1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one CAS No. 923512-80-5](/img/structure/B2702042.png)

1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

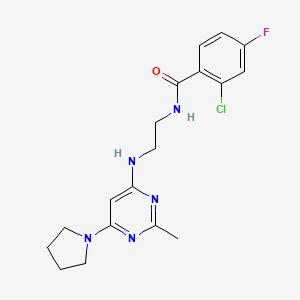

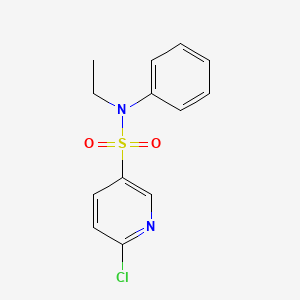

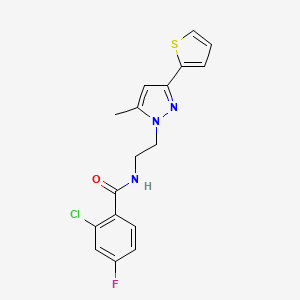

The compound “1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one” is a complex organic molecule. It has a molecular formula of C23H22FN7O3 and an average mass of 463.464 Da .

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its molecular formula and the types of bonds present. The compound contains a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic system containing nitrogen atoms . Further analysis would require more specific data or computational modeling.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be partially inferred from its structure and the types of functional groups it contains. For instance, the presence of a fluorophenyl group suggests the compound may have certain lipophilic properties. More specific properties such as melting point, solubility, etc., are not available in the search results .Wissenschaftliche Forschungsanwendungen

Antagonist Activity in Serotonergic Systems

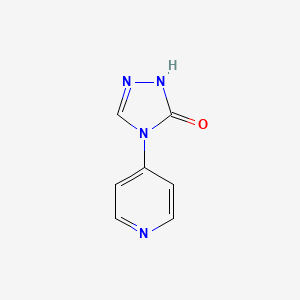

A study explored the synthesis and 5-HT2 antagonist activity of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives. Among the synthesized compounds, one demonstrated potent 5-HT2 antagonist activity, surpassing that of ritanserin, without showing alpha 1 antagonist activity in vivo. This suggests potential applications in modulating serotonergic systems for therapeutic purposes (Watanabe et al., 1992).

Potential Antihypertensive Agents

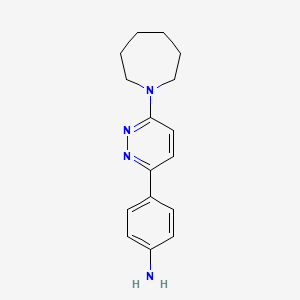

Research on 1,2,4-triazolol[1,5-alpha]pyrimidines bearing morpholine, piperidine, or piperazine moieties highlighted their synthesis and evaluation as antihypertensive agents. Some compounds showed promising activity, suggesting a potential application in the development of antihypertensive drugs (Bayomi et al., 1999).

Antimicrobial Activities

Novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives were synthesized and screened for antimicrobial activities, showing good to moderate effectiveness against test microorganisms. This indicates a role in antimicrobial therapy development (Bektaş et al., 2007).

Antipsychotic Agents

Chemoenzymatic synthesis studies of compounds with potential antipsychotic effects revealed a straightforward synthesis process and potential for use as antipsychotic agents, based on their structural properties (Gil et al., 1997).

Non-Opiate Antinociceptive Agents

Research into 1-(aminoalkyl)- and 1-[(4-aryl-1-piperazinyl)alkyl]oxazolo[5,4-b]pyridin-2(1H)-one derivatives discovered significant analgesic activity without opioid involvement, suggesting applications in pain management (Viaud et al., 1995).

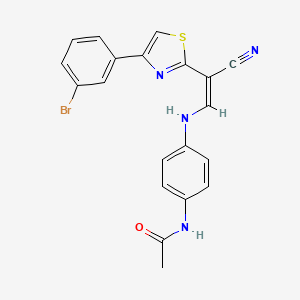

Fluoroquinolone-Azole-Piperazine Hybrids

The creation of fluoroquinolone-azole-piperazine hybrids demonstrated excellent DNA gyrase inhibition, pointing to potential uses in addressing bacterial resistance (Mermer et al., 2019).

Probes for Antibiotic Resistance

Novel 8-fluoro Norfloxacin derivatives were synthesized and evaluated for their effectiveness against antibiotic-resistant strains, providing insights into the development of treatments for resistant bacterial infections (Sunduru et al., 2011).

Zukünftige Richtungen

Given the potential biological activity of similar compounds , future research could explore the therapeutic potential of this compound, particularly its potential role in cancer treatment. Further studies could also aim to elucidate its physical and chemical properties, as well as its safety profile.

Wirkmechanismus

Target of Action

The compound 1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one has been found to target the ubiquitin-specific protease 28 (USP28) . USP28 is a deubiquitinating enzyme that plays a crucial role in various biological processes, including cell cycle progression, DNA damage response, and chromatin remodeling .

Mode of Action

The compound interacts with its target, USP28, by reversibly binding to it . This binding directly affects the protein levels of USP28, thereby influencing the processes it is involved in .

Biochemical Pathways

The interaction of 1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one with USP28 affects the ubiquitin-proteasome system, a crucial pathway for protein degradation . By inhibiting USP28, the compound disrupts the deubiquitination process, leading to changes in the levels of proteins regulated by this pathway .

Pharmacokinetics

The compound’s interaction with usp28 suggests that it is able to penetrate cells and reach its intracellular target .

Result of Action

The binding of 1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one to USP28 results in the inhibition of cell proliferation, cell cycle arrest at the S phase, and a reduction in the progression of the epithelial-mesenchymal transition (EMT) in gastric cancer cell lines .

Eigenschaften

IUPAC Name |

1-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-phenylbutan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24FN7O/c1-2-20(17-6-4-3-5-7-17)24(33)31-14-12-30(13-15-31)22-21-23(27-16-26-22)32(29-28-21)19-10-8-18(25)9-11-19/h3-11,16,20H,2,12-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXFRWGXICBJEBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24FN7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 3,11-diazatricyclo[6.2.1.02,7]undecane-11-carboxylate;hydrochloride](/img/structure/B2701959.png)

![4-benzoyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2701974.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2701975.png)

![5-(1,3-benzodioxol-5-ylmethylene)-3-{[4-(2,6-dimethylphenyl)piperazino]methyl}-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2701979.png)

![N-(1,3-Benzodioxol-5-ylmethyl)-N'-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide](/img/structure/B2701980.png)